4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, amination, and condensation reactions. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride involves bromination of 4-methylbenzoic acid followed by amination without separation, yielding a product with an 81.5% yield under optimized conditions . Similarly, the synthesis of 2-Bromo-4,5,2′,4′,6′-Pentamethoxyl Benzophenone from trimethoxybenzene through a Friedel-Crafts reaction indicates the versatility of brominated benzophenone derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, UV, EIMS, 13C NMR, and 1H NMR. For example, the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione was confirmed by these methods, and the compound exhibited a disordered structure with multiple orientations . The molecular structure of (E) -4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was also confirmed by single-crystal XRD, demonstrating the compound's crystalline nature .
Chemical Reactions Analysis
Brominated benzophenone derivatives can participate in various chemical reactions. For instance, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran by displacement of bromide . This indicates that the bromine atom in such compounds can act as a reactive site for further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be inferred from their synthesis and molecular structure. The compounds often exhibit solid-state properties such as crystallinity and can form hydrogen-bonded dimers, as seen in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene suggest that brominated benzophenones can also exhibit interesting photoluminescence properties, potentially useful in material science applications .
properties
IUPAC Name |
(4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXUUDKCQDICA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642969 |
Source
|
Record name | (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-59-0 |
Source
|
Record name | (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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